

# Pevisone's Dual-Action Formulation: A Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pevisone |           |
| Cat. No.:            | B1217728 | Get Quote |

An In-depth Guide to the Synergistic Combination of Econazole Nitrate and Triamcinolone Acetonide in Dermatological Therapeutics

#### **Abstract**

**Pevisone**® cream, a combination of econazole nitrate and triamcinolone acetonide, represents a significant therapeutic strategy for the management of inflammatory dermatomycoses. This technical guide provides an in-depth analysis of its dual-action formulation, designed for researchers, scientists, and drug development professionals. The synergistic action of a broad-spectrum antifungal agent and a potent corticosteroid effectively addresses both the infectious and inflammatory components of these complex skin conditions. This document details the mechanisms of action of the individual components, presents available quantitative data from clinical studies in a structured format, outlines experimental protocols, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of **Pevisone**'s therapeutic rationale and clinical application.

#### Introduction

Inflammatory dermatomycoses are a group of skin disorders characterized by a fungal infection accompanied by a significant inflammatory response. Treatment of these conditions requires a dual approach that targets both the causative fungal pathogen and the associated inflammation to provide rapid symptomatic relief and complete resolution of the infection. **Pevisone** cream is a topical formulation developed to meet this clinical need by combining the antifungal properties of econazole nitrate with the anti-inflammatory effects of triamcinolone acetonide.[1]



[2][3][4][5][6] This guide explores the pharmacological and clinical aspects of this dual-action formulation.

### **Active Pharmaceutical Ingredients**

**Pevisone** cream is a fixed-dose combination product.[4] The standard formulation contains:

- Econazole Nitrate: 1% (10 mg/g)[2][7][8]
- Triamcinolone Acetonide: 0.1% (1 mg/g)[2][7][8]

The cream is described as a soft, white preparation with a faint odor, designed for topical application.[1][2]

## **Mechanism of Action: A Dual Approach**

The therapeutic efficacy of **Pevisone** stems from the distinct and complementary mechanisms of action of its two active components.

## **Econazole Nitrate: Antifungal Action**

Econazole nitrate, an imidazole antifungal agent, exerts its effect by disrupting the integrity of the fungal cell membrane.[9][10] Its primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[9][10][11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. [9][10][11][12] The inhibition of ergosterol synthesis leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[9][10][11] Econazole has a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][8] [13]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Econazole Nitrate.

#### **Triamcinolone Acetonide: Anti-inflammatory Action**

Triamcinolone acetonide is a potent synthetic glucocorticoid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][14][15] Its mechanism of action is initiated by its binding to cytosolic glucocorticoid receptors.[16][17] The activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) on the DNA.[17][18][19] This results in the increased expression of anti-inflammatory proteins, such as lipocortins (annexins), and the decreased expression of pro-inflammatory cytokines, chemokines, and enzymes like phospholipase A2. [11][17][18] By inhibiting phospholipase A2, triamcinolone acetonide blocks the release of arachidonic acid, the precursor for prostaglandins and leukotrienes, which are key mediators of inflammation.[17][18]



Click to download full resolution via product page

Figure 2: Signaling Pathway of Triamcinolone Acetonide.

# Pharmacokinetics Econazole Nitrate

Following topical application, systemic absorption of econazole nitrate is extremely low.[1][20] While most of the applied drug remains on the skin surface, inhibitory concentrations are



achieved in the epidermis and dermis.[20] Less than 1% of the applied dose is recovered in the urine and feces.[20] Econazole that reaches systemic circulation is extensively metabolized and is highly bound to serum proteins (>98%).[1]

#### **Triamcinolone Acetonide**

Systemic absorption of topical corticosteroids like triamcinolone acetonide can occur and is influenced by factors such as the integrity of the skin barrier, the use of occlusive dressings, and the size of the application area.[14][20] Once absorbed, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[20]

## **Clinical Efficacy and Data**

Clinical studies have demonstrated the efficacy of the econazole nitrate and triamcinolone acetonide combination in treating inflammatory dermatomycoses.

#### **Comparative Study in Otomycosis**

A prospective clinical trial involving 786 patients with otomycosis compared the efficacy of a triamcinolone acetonide-econazole cream (TAEC) with nystatin suspension.[21]

Table 1: Efficacy and Adverse Effects in the Treatment of Otomycosis[21]

| Outcome Measure    | Triamcinolone<br>Acetonide<br>Econazole Cream<br>(TAEC) | Nystatin<br>Suspension | P-value |
|--------------------|---------------------------------------------------------|------------------------|---------|
| Cure Rate          | 97.6%                                                   | 73.5%                  | < 0.01  |
| Patient Discomfort | 2.4%                                                    | 59.8%                  | < 0.01  |
| Antifungal Residue | 1.9%                                                    | 89.9%                  | < 0.01  |

Another study on 102 patients with otomycosis compared the combination cream with clotrimazole 1% solution.[22]

Table 2: Resolution of Otomycosis at 2 Weeks[22]



| Treatment Group                                           | Resolution Rate | Treatment Failure Rate |
|-----------------------------------------------------------|-----------------|------------------------|
| Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream | 80.39%          | 19.60%                 |
| Clotrimazole 1% Solution                                  | 88.23%          | 11.76%                 |

#### **Studies on Econazole Nitrate Monotherapy**

While data on the combination is specific, studies on econazole nitrate monotherapy provide context for its antifungal efficacy. Two Phase 3 trials evaluated econazole nitrate foam 1% for interdigital tinea pedis.[23]

Table 3: Efficacy of Econazole Nitrate Foam 1% vs. Vehicle for Tinea Pedis (Day 43)[23]

| Efficacy Endpoint        | Econazole Nitrate Foam<br>1% (n=246) | Foam Vehicle (n=249) |
|--------------------------|--------------------------------------|----------------------|
| Complete Cure Rate       | 24.3%                                | 3.6%                 |
| Mycologic Cure Rate      | 67.6%                                | 16.9%                |
| Effective Treatment Rate | 48.6%                                | 10.8%                |

## **Experimental Protocols**

Detailed experimental protocols from the cited studies are summarized below to provide insight into the methodologies used to evaluate the efficacy and safety of **Pevisone** and its components.

#### **Protocol for Comparative Study in Otomycosis**[21]

- Study Design: A prospective, randomized clinical trial.
- Participants: 786 patients diagnosed with otomycosis.
- Randomization: Patients were randomly divided into two treatment groups (1:1 ratio): triamcinolone acetonide-econazole cream (TAEC) and nystatin suspension.



#### • Procedure:

- Thorough cleaning of all fungal deposits from the external auditory canal under an endoscope.
- Local application of the assigned antimycotic drug.
- Treatment Duration: At least 2 weeks.
- Outcome Measures:
  - Efficacy: Cure rate, determined by clinical and mycological examination.
  - Adverse Effects: Patient-reported discomfort (irritant dermatitis, otalgia, headache).
  - Residue Rate: Presence of antifungal residue at the end of treatment.
- Statistical Analysis: Comparison of efficacy and adverse effects between the two groups.





Click to download full resolution via product page

Figure 3: Workflow for a Comparative Clinical Trial in Otomycosis.

# Protocol for Phase 3 Tinea Pedis Trials (Econazole Monotherapy)[23]



- Study Design: Two randomized, double-blind, parallel-group, vehicle-controlled, multicenter studies.
- Participants: Males and females ≥12 years old with a clinical diagnosis of interdigital tinea pedis and a positive baseline fungal culture for a dermatophyte.
- Intervention:
  - Treatment Group (n=246): Econazole nitrate foam 1% applied once daily.
  - Control Group (n=249): Foam vehicle applied once daily.
- · Treatment Duration: 4 weeks.
- Primary Endpoint: The proportion of subjects achieving a complete cure at 2 weeks posttreatment (Day 43). Complete cure was defined as negative KOH, negative fungal culture, and complete resolution of all signs and symptoms.
- · Secondary Endpoints:
  - Mycologic Cure: Negative KOH and negative fungal culture.
  - Effective Treatment: Mycologic cure plus no or mild erythema and/or scaling, with all other signs and symptoms absent.
- Safety Assessment: Monitoring of adverse events throughout the study.

## Safety and Tolerability

Topical application of **Pevisone** is generally well-tolerated. Common adverse effects associated with topical corticosteroids include itching, burning, irritation, or skin dryness, which usually resolve with continued use.[14] Chronic use, especially on delicate skin or under occlusion, can be associated with skin thinning, atrophy, striae, and perioral dermatitis.[1] Systemic effects from corticosteroid absorption are possible but less likely with appropriate use. [13] Econazole nitrate may cause local irritation in a small percentage of patients.[24]

#### Conclusion



**Pevisone**'s dual-action formulation, combining the broad-spectrum antifungal activity of econazole nitrate and the potent anti-inflammatory effects of triamcinolone acetonide, offers a rational and effective therapeutic option for inflammatory dermatomycoses. The synergistic action of these two components allows for the simultaneous management of the underlying fungal infection and the associated inflammatory symptoms, leading to improved clinical outcomes and patient comfort. The data presented in this guide supports the clinical utility of this combination therapy. Further research, including head-to-head comparative trials with other combination agents and investigations into novel delivery systems, will continue to refine its role in dermatological practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. adcock.com [adcock.com]
- 2. Pevisone (78371-62-7) for sale [vulcanchem.com]
- 3. [Treatment of inflammatory dermatomycoses with Pevisone-cream (econazole-triamcinolonacetonide) (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pillintrip.com [pillintrip.com]
- 5. [Two-phase treatment with Pevisone/Pevaryl of inflammatory dermatomycoses (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epharma.com.bd [epharma.com.bd]
- 7. CN101239066A Triamcinolone acetonide econazole cream Google Patents [patents.google.com]
- 8. inceptapharma.com [inceptapharma.com]
- 9. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 10. What is Econazole Nitrate used for? [synapse.patsnap.com]
- 11. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 12. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

#### Foundational & Exploratory





- 13. Econazole Nitrate + Triamcinolone Acetonide | ইকোনাজল নাইট্রেট + ট্রাইএ্যমসিনোলন এসিটোনাইড |
  Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand
  names in Bangladesh | MedEx [medex.com.bd]
- 14. Triamcinolone StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Triamcinolone acetonide Wikipedia [en.wikipedia.org]
- 16. Triamcinolone Acetonide | C24H31FO6 | CID 6436 PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 18. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 19. pillintrip.com [pillintrip.com]
- 20. drugs.com [drugs.com]
- 21. A Comparison of Triamcinolone Acetonide Econazole Cream and Nystatin Suspension in Treatment of Otomycosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of Clotrimazole 1% Solution Compared to Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream in Patient with Otomycosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 24. Econazole Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Pevisone's Dual-Action Formulation: A Technical Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217728#in-depth-analysis-of-pevisone-s-dual-action-formulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com